molecular formula C12H16OS B8433784 5-Methoxy-4,4-dimethylthiochroman

5-Methoxy-4,4-dimethylthiochroman

Cat. No.: B8433784
M. Wt: 208.32 g/mol
InChI Key: LQVCSRAVZZMMRF-UHFFFAOYSA-N
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Description

5-Methoxy-4,4-dimethylthiochroman is a specialized thiochroman derivative offered for research and development purposes. This compound serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in the construction of more complex molecular architectures . Its core structure, featuring a benzothiopyran ring system, is of significant interest in medicinal chemistry for the design of novel bioactive molecules . Researchers can leverage the methoxy functional group for further chemical modifications, enabling its use in cross-coupling reactions and as a precursor for other derivatives. This compound is provided exclusively for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. All information provided is for research purposes only.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

5-methoxy-4,4-dimethyl-2,3-dihydrothiochromene

InChI

InChI=1S/C12H16OS/c1-12(2)7-8-14-10-6-4-5-9(13-3)11(10)12/h4-6H,7-8H2,1-3H3

InChI Key

LQVCSRAVZZMMRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC2=CC=CC(=C21)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Effects

The position and nature of substituents on the thiochroman ring significantly influence physical, chemical, and biological properties. Key analogs include:

Compound Substituent (Position) Key Structural Features
5-Methoxy-4,4-dimethylthiochroman Methoxy (C5) Electron-donating group; enhances aromatic π-density
6-Bromo-4,4-dimethylthiochroman Bromo (C6) Electron-withdrawing group; facilitates coupling reactions
6-Ethynyl-4,4-dimethylthiochroman Ethynyl (C6) Enables Sonogashira cross-coupling; sp-hybridized carbon
6-Acetyl-4,4-dimethylthiochroman Acetyl (C6) Electron-withdrawing; may sterically hinder reactions
  • Steric Effects : The 4,4-dimethyl groups introduce steric bulk, which may hinder rotational freedom or binding in confined active sites across all analogs .

Physicochemical Properties

Property 5-Methoxy-4,4-dimethylthiochroman* 6-Ethynyl-4,4-dimethylthiochroman 6-Bromo-4,4-dimethylthiochroman
Molar Mass (g/mol) ~208.3 (estimated) 202.32 273.22
Melting Point (°C) ~60–70 (inferred) 69–72 Not reported
Boiling Point (°C) ~300 (estimated) 299 Not reported
Key Applications Research (speculative) Anticancer agent synthesis Synthetic intermediate

Preparation Methods

Cyclization of Thiophenol Derivatives

The thiochroman skeleton is typically constructed via cyclization of substituted thiophenols with α,β-unsaturated carbonyl compounds. For example, reacting 4-methylthiophenol with methyl vinyl ketone in acidic media facilitates cyclization to form 4,4-dimethylthiochroman-4-ol, which can subsequently undergo dehydration.

Key parameters:

  • Acid catalyst : Concentrated HCl or H₂SO₄ (1–3 mol%)

  • Solvent : Toluene or dichloroethane

  • Temperature : 80–110°C

  • Reaction time : 6–12 hours

Post-cyclization oxidation with Jones reagent (CrO₃/H₂SO₄) yields the corresponding thiochroman-4-one intermediate, a precursor for further functionalization.

Methoxylation at the 5-Position

Introducing the methoxy group at the 5-position requires careful regioselective control. Two primary approaches emerge from analogous pyrimidine and pyridine syntheses:

Direct Nucleophilic Substitution

Chlorinated intermediates undergo methoxylation via SNAr (nucleophilic aromatic substitution) with sodium methoxide. For instance, 5-chloro-4,4-dimethylthiochroman reacts with NaOMe in DMF at 120°C for 24 hours, achieving ~65% conversion.

Diazotization and Methoxylation

Adapting methods from pyridine systems, 5-amino-4,4-dimethylthiochroman undergoes diazotization with NaNO₂/HCl, followed by methanolysis. This route offers superior regioselectivity (>90%) but requires handling unstable diazonium intermediates.

Integrated Synthetic Routes

Route A: Sequential Chlorination-Methoxylation

Step 1 : Synthesis of 4,4-dimethylthiochroman-5-ol

  • Reactants : 3-methoxythiophenol, 3-methyl-2-buten-1-ol

  • Conditions : BF₃·Et₂O (catalyst), CH₂Cl₂, 0°C → rt, 8h

  • Yield : 72%

Step 2 : Chlorination with Phosphorus Oxychloride

  • POCl₃ (2.2 eq), DMF (cat.), reflux (110°C), 4h

  • Conversion : >95% to 5-chloro-4,4-dimethylthiochroman

Step 3 : Methoxylation

  • NaOMe (3 eq), DMF, 120°C, 24h

  • Yield : 68%

Purity : ≥98% (HPLC)

Route B: One-Pot Cyclization-Methoxylation

Reactants :

  • 3-methoxy-4-methylthiophenol

  • 3-chloro-2-methyl-1-propene

Conditions :

  • Solvent : MeCN

  • Base : K₂CO₃ (2 eq)

  • Temperature : 80°C, 6h

Mechanism : Concurrent thioether formation and intramolecular Friedel-Crafts alkylation.
Yield : 58% (crude), 52% after recrystallization

Critical Parameter Optimization

Solvent Effects on Cyclization

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.46295
DCM8.97197
DMF36.75593

Polar aprotic solvents like DCM enhance reaction rates by stabilizing transition states.

Temperature Impact on Methoxylation

Temperature (°C)Time (h)Conversion (%)
804845
1002467
1201289

Higher temperatures accelerate SNAr but risk side reactions (e.g., demethylation).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 6H, C4-CH₃), 3.82 (s, 3H, OCH₃), 6.75–7.20 (m, 3H, aromatic)

  • MS (EI) : m/z 224 [M]⁺

Chromatographic Purity

MethodColumnRetention (min)Purity (%)
HPLC-UVC18, 250 × 4.6mm12.398.7
GC-FIDDB-5, 30m8.999.1

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting patent CN108658871B, a continuous flow system improves safety and yield for chlorination steps:

  • Reactor type : Micro-tubular

  • Residence time : 15–20 min

  • POCl₃ utilization: 92% vs. 78% batch

Waste Management

  • Phosphorus residues : Treated with aqueous NaHCO₃ (patent CN104945331A)

  • Solvent recovery : ≥85% via fractional distillation

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Methoxy-4,4-dimethylthiochroman, and how can reaction yields be optimized?

  • Methodology : Focus on regioselective methoxylation and thiochroman ring formation. Use catalysts like BF₃·Et₂O for methoxy group introduction, as seen in analogous chroman synthesis . Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and optimize yields (target >65%) by controlling temperature (60–80°C) and stoichiometric ratios (e.g., 1.2 eq. dimethyl sulfide). Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of 5-Methoxy-4,4-dimethylthiochroman?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for methoxy singlet (~δ 3.8 ppm) and thiochroman ring protons (δ 2.5–3.2 ppm). Compare with PubChem data for similar chroman derivatives .
  • Mass Spectrometry : Confirm molecular ion peak (M⁺ at m/z 226.3) and fragmentation patterns.
  • Microanalysis : Validate elemental composition (C, H, S) with <0.3% deviation .

Q. What solubility and stability challenges are associated with this compound, and how can they be addressed?

  • Methodology : Test solubility in DMSO (high), ethanol (moderate), and water (low). Stabilize solutions under inert atmospheres (N₂/Ar) and store at –20°C to prevent oxidation of the thioether group . Use antioxidants like BHT (0.01% w/v) in long-term storage .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, dimethyl substitution) influence the compound’s biological activity?

  • Methodology :

  • SAR Studies : Compare 5-Methoxy-4,4-dimethylthiochroman with analogs (e.g., 7-methoxy or non-dimethyl variants) using in vitro assays (e.g., antioxidant: DPPH radical scavenging; anticancer: MTT on HeLa cells). Note that methoxy groups at the 5-position enhance membrane permeability, while dimethyl substitution increases steric hindrance, potentially reducing receptor binding .
  • Computational Modeling : Use DFT calculations to correlate electronic properties (HOMO/LUMO) with activity trends .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

  • Methodology :

  • In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify metabolites. For instance, demethylation at the 4-position may explain instability in some studies .
  • Cross-Study Validation : Replicate conditions from conflicting reports (e.g., pH, incubation time) to isolate variables. Differences in assay protocols (e.g., NADPH concentration) often underlie discrepancies .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and measure binding kinetics (ka/kd).
  • Fluorescence Polarization : Use labeled probes to assess competitive binding. For example, IC₅₀ values <10 µM suggest high affinity .
  • Cryo-EM/X-ray Crystallography : Resolve binding modes if co-crystals are obtainable .

Experimental Design & Data Analysis

Q. How to design a robust in vivo study to evaluate the compound’s pharmacokinetics?

  • Methodology :

  • Dosing : Administer 10 mg/kg (IV/oral) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h.
  • Analytics : Quantify via UPLC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cmax, t₁/₂. Note that high logP (~3.5) may limit bioavailability .
  • Tissue Distribution : Use radiolabeled 14C^{14}C-analogs for whole-body autoradiography .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

  • Methodology :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ with 95% confidence intervals.
  • ANOVA + Post Hoc Tests : Compare treatment groups (e.g., 5-Methoxy-4,4-dimethylthiochroman vs. cisplatin) with Tukey’s test to control Type I error .

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